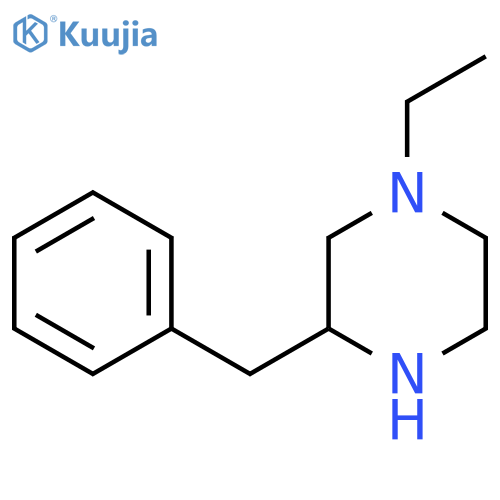Cas no 1248907-73-4 (3-Benzyl-1-ethylpiperazine)

3-Benzyl-1-ethylpiperazine structure
商品名:3-Benzyl-1-ethylpiperazine
CAS番号:1248907-73-4
MF:C13H20N2
メガワット:204.311303138733
MDL:MFCD20427397
CID:5056624
PubChem ID:64833101
3-Benzyl-1-ethylpiperazine 化学的及び物理的性質
名前と識別子
-
- 3-benzyl-1-ethylpiperazine
- 3-Benzyl-1-ethylpiperazine
-
- MDL: MFCD20427397
- インチ: 1S/C13H20N2/c1-2-15-9-8-14-13(11-15)10-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3
- InChIKey: CTSVPIQWTUXDNK-UHFFFAOYSA-N
- ほほえんだ: N1(CC)CCNC(CC2C=CC=CC=2)C1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 175
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 15.3
3-Benzyl-1-ethylpiperazine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-235511-1.0g |
3-benzyl-1-ethylpiperazine |
1248907-73-4 | 95% | 1.0g |
$699.0 | 2024-06-19 | |
| Enamine | EN300-235511-10.0g |
3-benzyl-1-ethylpiperazine |
1248907-73-4 | 95% | 10.0g |
$3007.0 | 2024-06-19 | |
| Enamine | EN300-235511-0.05g |
3-benzyl-1-ethylpiperazine |
1248907-73-4 | 95% | 0.05g |
$587.0 | 2024-06-19 | |
| Enamine | EN300-235511-0.25g |
3-benzyl-1-ethylpiperazine |
1248907-73-4 | 95% | 0.25g |
$642.0 | 2024-06-19 | |
| Life Chemicals | F2147-0825-5g |
3-benzyl-1-ethylpiperazine |
1248907-73-4 | 95%+ | 5g |
$1452.0 | 2023-09-06 | |
| Life Chemicals | F2147-0825-0.25g |
3-benzyl-1-ethylpiperazine |
1248907-73-4 | 95%+ | 0.25g |
$436.0 | 2023-09-06 | |
| Life Chemicals | F2147-0825-1g |
3-benzyl-1-ethylpiperazine |
1248907-73-4 | 95%+ | 1g |
$484.0 | 2023-09-06 | |
| Life Chemicals | F2147-0825-2.5g |
3-benzyl-1-ethylpiperazine |
1248907-73-4 | 95%+ | 2.5g |
$968.0 | 2023-09-06 | |
| TRC | B227421-100mg |
3-benzyl-1-ethylpiperazine |
1248907-73-4 | 100mg |
$ 115.00 | 2022-06-07 | ||
| TRC | B227421-500mg |
3-benzyl-1-ethylpiperazine |
1248907-73-4 | 500mg |
$ 455.00 | 2022-06-07 |
3-Benzyl-1-ethylpiperazine 関連文献
-
Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
-
Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
-
Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096
-
Oliver D. John Food Funct., 2020,11, 6946-6960
1248907-73-4 (3-Benzyl-1-ethylpiperazine) 関連製品
- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)
- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)
- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)
- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)
- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)
- 93951-82-7(2,4,5-Trichlorophenol-d2)
- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)
- 557-08-4(10-Undecenoic acid zinc salt)
- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)
- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
